Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxoazetidine-1-carboxylate with but-3-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the but-3-en-1-yl group is introduced to the azetidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride, NaH) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups to the azetidine ring, leading to a diverse array of derivatives.
Scientific Research Applications
Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It serves as a precursor for the development of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxoazetidine-1-carboxylate: A precursor in the synthesis of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate.
But-3-en-1-yl bromide: Used as a reagent in the synthesis of the target compound.
Azetidine derivatives: A class of compounds with similar structural features and chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility as a building block in synthetic chemistry make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
tert-butyl 2-but-3-enyl-4-oxoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-6-7-9-8-10(14)13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYHNFUBVXDEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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